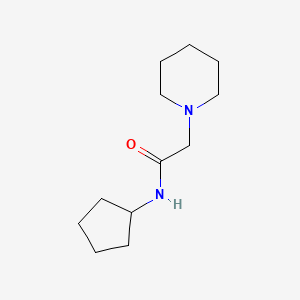
N-Cyclopentyl-2-(piperidin-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-2-(piperidin-1-YL)acetamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential use in the field of dentistry. CPP-ACP has been shown to have a number of biochemical and physiological effects, making it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-2-(piperidin-1-YL)acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It may also work by inhibiting the growth of bacteria that contribute to plaque formation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to promote remineralization of tooth enamel. It has also been shown to inhibit the growth of bacteria that contribute to plaque formation, which can help to prevent tooth decay.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Cyclopentyl-2-(piperidin-1-YL)acetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments that can test specific hypotheses about its effects. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex interactions that occur in the mouth. In vitro experiments may not fully capture the effects of this compound in the context of a living organism.
Zukünftige Richtungen
There are many potential future directions for research on N-Cyclopentyl-2-(piperidin-1-YL)acetamide. One area of interest is the development of new formulations that can enhance its effectiveness in promoting remineralization of tooth enamel. Another area of interest is the development of new methods for delivering this compound to the teeth, such as mouthwash or toothpaste formulations. Additionally, research could be conducted to investigate the potential use of this compound in other areas of healthcare, such as wound healing or bone regeneration.
Synthesemethoden
N-Cyclopentyl-2-(piperidin-1-YL)acetamide is typically synthesized using a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group until the final product is obtained.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-2-(piperidin-1-YL)acetamide has been extensively studied for its potential use in the field of dentistry. It has been shown to have a number of beneficial effects on the teeth, including remineralization of tooth enamel, inhibition of plaque formation, and reduction of tooth sensitivity. These properties make this compound an interesting compound for further research in the field of dental health.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(13-11-6-2-3-7-11)10-14-8-4-1-5-9-14/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRKSDCQYUOJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)


![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)



![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)


